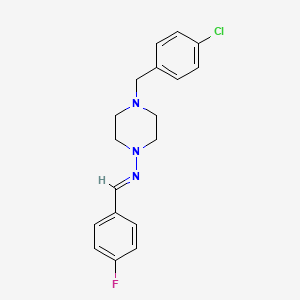![molecular formula C18H17ClN2O3 B5513950 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)
2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide typically involves condensation reactions, where an isocyanato compound is reacted with an amine in the presence of suitable catalysts and conditions. For example, Ji et al. (2018) synthesized a related compound by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclisation with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
The crystal structure of similar compounds reveals a monoclinic system with specific space group details, indicating the molecular arrangement and geometry crucial for understanding the compound's interactions and biological activities. For instance, Lu et al. (2017) described the crystal structure of a comparable compound, providing insights into its molecular geometry (Lu et al., 2017).
Chemical Reactions and Properties
Benzamides, including 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, can undergo various chemical reactions, such as hydrolysis, amidation, and substitution, which alter their chemical properties and biological activities. Kato et al. (1991) explored the synthesis and structure-activity relationships of related benzamide compounds, highlighting the significance of substituents on the benzyl group in enhancing activity (Kato et al., 1991).
Wissenschaftliche Forschungsanwendungen
Antitumour Activity
A compound structurally similar to "2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide" exhibited significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. This synthesis and crystal structure determination highlight the potential antitumour applications of such compounds (Ji et al., 2018).
Antifungal and Antimicrobial Activities
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds with morpholino groups, have been synthesized and characterized, showing antifungal activity against major pathogens responsible for important plant diseases (Weiqun et al., 2005). Another study found novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives with expected antimicrobial activity, highlighting the versatility of these compounds in combating microbial infections (Abubshait et al., 2011).
Antidepressant Activity
The compound 4-Chloro-N-(3-morpholinopropyl)benzamide, also known as befol, an original domestic antidepressant, illustrates the potential of morpholino-benzamide derivatives in treating depression. This study outlines the synthesis process and suggests improvements for greater efficiency (Donskaya et al., 2004).
Gastroprokinetic Activity
Research on N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds revealed potent gastroprokinetic activity. These findings suggest the role of such compounds in enhancing gastrointestinal motility, which can be beneficial for conditions involving decreased gastric emptying (Kalo et al., 1995).
Enaminone Anticonvulsant Activity
A series of novel enaminones, synthesized from cyclic beta-dicarbonyl precursors and condensed with morpholine among other amines, displayed potent anticonvulsant activity with minimal neurotoxicity. This suggests the therapeutic potential of such compounds in the treatment of seizures (Edafiogho et al., 1992).
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-16-4-2-1-3-15(16)17(22)20-14-7-5-13(6-8-14)18(23)21-9-11-24-12-10-21/h1-8H,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHMFYOJXQWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)
![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)

![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5513890.png)
![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B5513893.png)
![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)
![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)
![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)